molecular formula C8H10O2 B13811852 (3Z,5E)-octa-3,5-diene-2,7-dione

(3Z,5E)-octa-3,5-diene-2,7-dione

Cat. No.: B13811852
M. Wt: 138.16 g/mol
InChI Key: BCKGLINGXIXQPD-CIIODKQPSA-N
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Description

(3Z,5E)-octa-3,5-diene-2,7-dione is an organic compound characterized by its conjugated diene and diketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-octa-3,5-diene-2,7-dione typically involves the use of conjugated dienes and diketones as starting materials. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired diene-dione compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the conjugated system.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be used to optimize the reaction conditions and scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-octa-3,5-diene-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone functionalities to alcohols or alkanes.

    Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted diene-dione derivatives.

Scientific Research Applications

(3Z,5E)-octa-3,5-diene-2,7-dione has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, coatings, and other materials due to its chemical versatility.

Mechanism of Action

The mechanism of action of (3Z,5E)-octa-3,5-diene-2,7-dione involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, the diketone functionalities can form coordination complexes with metal ions, influencing their reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5E)-3,5-octadiene-2-one: Similar structure but lacks one of the diketone functionalities.

    (3Z,5E)-3,5-nonadienyl-1,3-benzenediol: Contains a similar diene system but with additional aromatic and hydroxyl groups.

Uniqueness

(3Z,5E)-octa-3,5-diene-2,7-dione is unique due to its combination of conjugated diene and diketone functionalities, which provide a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(3Z,5E)-octa-3,5-diene-2,7-dione

InChI

InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3/b5-3-,6-4+

InChI Key

BCKGLINGXIXQPD-CIIODKQPSA-N

Isomeric SMILES

CC(=O)/C=C/C=C\C(=O)C

Canonical SMILES

CC(=O)C=CC=CC(=O)C

Origin of Product

United States

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